![molecular formula C16H25ClN2 B13209790 3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B13209790.png)
3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride is a chemical compound with the molecular formula C16H26Cl2N2. It is known for its unique spirocyclic structure, which consists of a benzyl group attached to a diazaspiro undecane core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method includes the use of a spirocyclic ketone, which undergoes reductive amination with benzylamine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the diazaspiro core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets, such as γ-aminobutyric acid type A receptors. By binding to these receptors, the compound can modulate their activity, potentially leading to changes in neurotransmitter release and neuronal excitability. This mechanism is of particular interest in the study of neurological disorders and the development of new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-3,9-diazaspiro[5.5]undecane
- 3-Benzoyl-3,9-diazaspiro[5.5]undecane hydrochloride
- tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
Uniqueness
3-Benzyl-3,9-diazaspiro[5.5]undecane hydrochloride is unique due to its specific spirocyclic structure and the presence of both benzyl and diazaspiro groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H25ClN2 |
|---|---|
Molecular Weight |
280.83 g/mol |
IUPAC Name |
3-benzyl-3,9-diazaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C16H24N2.ClH/c1-2-4-15(5-3-1)14-18-12-8-16(9-13-18)6-10-17-11-7-16;/h1-5,17H,6-14H2;1H |
InChI Key |
FHBQCANGWNOCHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CCN(CC2)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazine hydrochloride](/img/structure/B13209721.png)
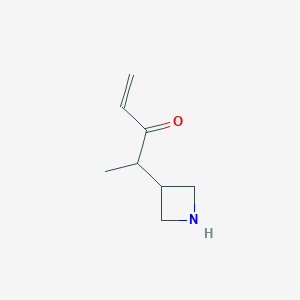
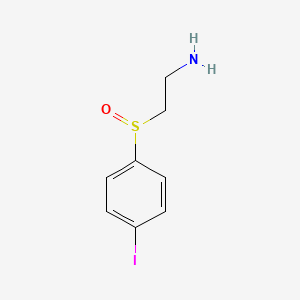
![3-[(3,3,3-Trifluoropropyl)amino]propane-1,2-diol](/img/structure/B13209730.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B13209736.png)

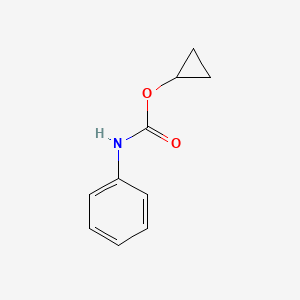
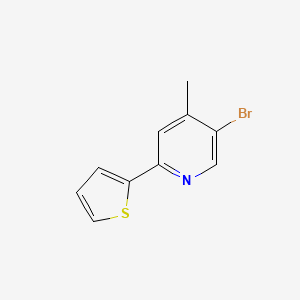
![tert-Butyl 5-[methyl(propan-2-yl)amino]piperidine-3-carboxylate](/img/structure/B13209768.png)
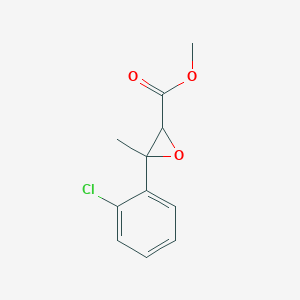
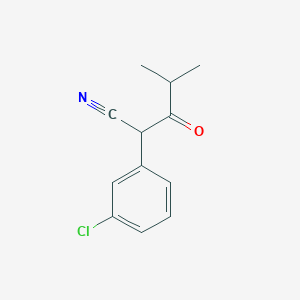

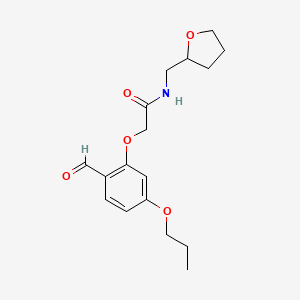
![2-tert-Butyl-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13209787.png)
